4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-ethoxyphenol
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Overview
Description
4-[(E)-[2-(5-Chloro-2-nitrophenyl)hydrazin-1-ylidene]methyl]-2-ethoxyphenol is an organic compound characterized by its complex structure, which includes a phenol group, a nitrophenyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-[2-(5-Chloro-2-nitrophenyl)hydrazin-1-ylidene]methyl]-2-ethoxyphenol typically involves the condensation of 5-chloro-2-nitrobenzaldehyde with 2-ethoxyphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[2-(5-Chloro-2-nitrophenyl)hydrazin-1-ylidene]methyl]-2-ethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(5-Chloro-2-nitrophenyl)hydrazin-1-ylidene]methyl]-2-ethoxyphenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- 2-Chloro-1-{5-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one
- Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate
Comparison: Compared to similar compounds, 4-[(E)-[2-(5-Chloro-2-nitrophenyl)hydrazin-1-ylidene]methyl]-2-ethoxyphenol is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity
Properties
Molecular Formula |
C15H14ClN3O4 |
---|---|
Molecular Weight |
335.74 g/mol |
IUPAC Name |
4-[(E)-[(5-chloro-2-nitrophenyl)hydrazinylidene]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C15H14ClN3O4/c1-2-23-15-7-10(3-6-14(15)20)9-17-18-12-8-11(16)4-5-13(12)19(21)22/h3-9,18,20H,2H2,1H3/b17-9+ |
InChI Key |
QIBDIOYCKAGXGA-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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